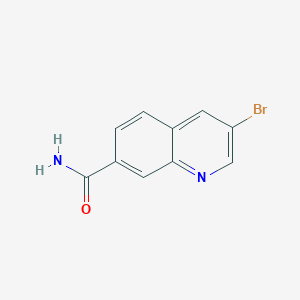

3-Bromoquinoline-7-carboxamide

Description

BenchChem offers high-quality 3-Bromoquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAJJNUNCMCXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromoquinoline-7-carboxamide: Structural Dynamics, Synthetic Utility, and Applications in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline core represents a "privileged scaffold," frequently utilized to target the ATP-binding pockets of various kinases. Among its functionalized derivatives, 3-Bromoquinoline-7-carboxamide (CAS: 1956371-42-8) has emerged as a critical, high-value intermediate. The strategic placement of the carboxamide group at the C7 position provides essential hydrogen-bonding capabilities, while the C3 bromine atom serves as a versatile orthogonal handle for late-stage transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and mechanistic applications of 3-Bromoquinoline-7-carboxamide in the development of next-generation targeted therapeutics.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Bromoquinoline-7-carboxamide is essential for optimizing reaction conditions and predicting its behavior in biological assays. The data summarized below reflects standard analytical specifications for pharmaceutical-grade intermediates 1.

| Property | Value | Specification / Analytical Notes |

| Compound Name | 3-Bromoquinoline-7-carboxamide | IUPAC standard nomenclature |

| CAS Registry Number | 1956371-42-8 | Unique chemical identifier |

| Molecular Formula | C10H7BrN2O | - |

| Molecular Weight | 251.08 g/mol | Monoisotopic mass: 249.97 g/mol |

| Purity Standard | ≥ 95.0% | Verified via HPLC (UV detection at 254 nm) |

| Physical State | Solid | Typically a white to off-white powder |

| Storage Conditions | 2-8°C, dry and dark | Protect from light to prevent halogen degradation |

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 3-Bromoquinoline-7-carboxamide typically proceeds via the amidation of 3-bromoquinoline-7-carboxylic acid. As a self-validating system, this protocol relies on precise stoichiometric control and in-process analytical monitoring to ensure high fidelity.

Protocol: HATU-Mediated Amidation

Objective: High-yield conversion of the carboxylic acid to the primary amide while suppressing dimerization or degradation.

-

Step 1: Carboxyl Activation. Dissolve 3-Bromoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by HATU (1.2 eq).

-

Causality: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior kinetics in forming the active ester, which is critical for electron-deficient heteroaromatic systems. DIPEA is utilized as a non-nucleophilic base; its steric bulk prevents unwanted nucleophilic attack while efficiently deprotonating the carboxylic acid.

-

-

Step 2: Active Ester Validation. Stir the mixture for 30 minutes at room temperature.

-

Self-Validation: Pull a 10 µL aliquot and analyze via LC-MS to confirm the complete disappearance of the starting material and the formation of the active ester intermediate. Do not proceed until conversion is >95%.

-

-

Step 3: Amine Substitution. Add Ammonium chloride (NH4Cl, 5.0 eq) in a single portion to the reaction mixture. Stir for 4 hours.

-

Causality: NH4Cl serves as a stable, easy-to-handle ammonia source. The excess DIPEA deprotonates the ammonium salt in situ to generate free ammonia gas, which rapidly attacks the active ester to form the target carboxamide.

-

-

Step 4: Quenching and Isolation. Upon LC-MS confirmation of product formation (m/z[M+H]+ = 251.0/253.0), quench the reaction by pouring the mixture into vigorously stirred ice-cold water (5x the volume of DMF).

-

Causality: The target carboxamide is highly lipophilic and will rapidly precipitate from the aqueous DMF solution. This anti-solvent crystallization allows for isolation via simple vacuum filtration, bypassing laborious liquid-liquid extractions that often lead to emulsion formation. Wash the filter cake with cold water and diethyl ether, then dry under high vacuum.

-

Logical Workflow: Synthetic Diversification

The true value of 3-Bromoquinoline-7-carboxamide lies in its role as a diversification hub. The C3 bromine atom is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly generate libraries of analogues for Structure-Activity Relationship (SAR) studies.

Logical workflow for the synthesis and downstream diversification of 3-Bromoquinoline-7-carboxamide.

Mechanistic Role in Drug Discovery: Kinase Inhibition

Quinoline-based small molecules have gained massive prominence in clinical oncology due to their ability to disrupt aberrant kinase signaling 2. When 3-Bromoquinoline-7-carboxamide is functionalized into a mature Active Pharmaceutical Ingredient (API), it typically acts as a Type I or Type II kinase inhibitor.

-

Hinge Region Binding: The quinoline nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys694 in FLT3) 3.

-

Solvent Channel / Ribose Pocket Interactions: The 7-carboxamide group is strategically positioned to project toward the solvent-exposed channel or form critical secondary hydrogen bonds, which drastically enhances target selectivity. This structural motif has been heavily utilized in the development of highly potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors 4.

-

Hydrophobic Pocket Probing: Substituents installed at the C3 position (replacing the bromine) are directed deep into the hydrophobic pocket (DFG-in or DFG-out conformations), dictating the compound's overall potency and residence time.

Signaling Pathway: Mechanism of Action

The diagram below illustrates the biochemical causality of quinoline-carboxamide derivatives once they enter the intracellular space. By competitively blocking the ATP-binding pocket, these compounds halt the phosphorylation cascade responsible for tumor survival.

Mechanism of action for quinoline-carboxamide derived kinase inhibitors in oncology pathways.

Analytical Characterization Standards

To guarantee the scientific integrity of the synthesized 3-Bromoquinoline-7-carboxamide, the following analytical benchmarks must be met prior to downstream cross-coupling:

-

1H NMR (400 MHz, DMSO-d6): The C2 and C4 protons of the quinoline ring will appear as distinct, downfield signals (typically ~8.9 ppm and ~8.6 ppm) due to the strong electron-withdrawing effect of the adjacent bromine and heteroaromatic nitrogen. The primary amide protons (-NH2) will present as two distinct broad singlets (~8.2 ppm and ~7.6 ppm) due to restricted rotation around the C-N partial double bond.

-

LC-MS (ESI+): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum must display a characteristic 1:1 doublet at m/z 251.0[M+H]+ and 253.0 [M+H]+. The absence of this doublet indicates dehalogenation, rendering the batch useless for subsequent cross-coupling.

References

-

CymitQuimica. 3-BROMOQUINOLINE-7-CARBOXAMIDE Product Specifications.1

-

Sigma-Aldrich. 3-BROMOQUINOLINE-7-CARBOXAMIDE Analytical Data.

-

National Institutes of Health (NIH). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).2

-

Journal of Medicinal Chemistry (ACS). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.3

-

National Institutes of Health (NIH). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors.4

Sources

- 1. Amides | CymitQuimica [cymitquimica.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromoquinoline-7-carboxamide CAS number and identifiers

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

3-Bromoquinoline-7-carboxamide is a specialized heteroaromatic building block used primarily in medicinal chemistry.[1] As a bifunctional quinoline scaffold, it features a bromine atom at the C3 position—primed for palladium-catalyzed cross-coupling—and a carboxamide group at the C7 position, which serves as a critical hydrogen-bond donor/acceptor in ligand-protein interactions.

This compound is frequently utilized in the synthesis of kinase inhibitors, P2X7 receptor antagonists, and other bioactive agents where the quinoline core provides rigid spatial arrangement for pharmacophores.

Core Identifiers

| Property | Detail |

| Chemical Name | 3-Bromoquinoline-7-carboxamide |

| CAS Registry Number | 1956371-42-8 |

| Molecular Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 251.08 g/mol |

| Precursor CAS | 1344046-13-4 (3-Bromoquinoline-7-carboxylic acid) |

| SMILES | NC(=O)c1cc2cc(Br)cnc2cc1 |

| InChI Key | (Derivative of) MFCD20327982 family |

| Appearance | Off-white to pale yellow solid |

Structural Analysis & Reactivity

The 3-bromoquinoline-7-carboxamide scaffold presents two distinct vectors for chemical elaboration, making it a "divergent intermediate."

Electronic Properties

-

C3-Position (Bromine): The pyridine-like ring of the quinoline system is electron-deficient. However, the C3 position is electronically distinct from C2 and C4, making it stable against nucleophilic aromatic substitution (

) but highly reactive in metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -

C7-Position (Carboxamide): Located on the benzene-like ring, the carboxamide group exerts a moderate electron-withdrawing effect. It is chemically robust but can be dehydrated to a nitrile or hydrolyzed back to the acid under extreme conditions.

Structural Visualization

Figure 1: Functional topology of 3-Bromoquinoline-7-carboxamide showing the orthogonal reactive sites.

Synthesis Methodologies

The synthesis of 3-bromoquinoline-7-carboxamide typically proceeds from the corresponding carboxylic acid. Direct bromination of quinoline-7-carboxamide is regiochemically difficult due to the directing effects of the nitrogen atom and the amide group.

Protocol A: Amidation via Acid Chloride (Standard)

This method converts 3-bromoquinoline-7-carboxylic acid (CAS 1344046-13-4) into the amide.

Reagents:

-

Thionyl Chloride (

) or Oxalyl Chloride -

Ammonium Hydroxide (

) or Ammonia gas -

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Activation: Suspend 3-bromoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).

-

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Redissolve the residue in dry DCM. Cool to 0°C.[2]

-

Quench: Slowly bubble ammonia gas through the solution or add aqueous ammonium hydroxide (28%) with vigorous stirring.

-

Isolation: The product often precipitates.[2] Filter the solid, wash with water and cold ether, and dry under vacuum.

Protocol B: Coupling Reagent Method (Mild Conditions)

Preferred for small-scale synthesis to avoid harsh acidic conditions.

Reagents: HATU or EDC·HCl, HOBt, Ammonium Chloride (

-

Dissolve carboxylic acid (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min.

-

Add solid

(2.0 eq). -

Stir at RT for 16 hours. Dilute with water to precipitate the product.

Synthesis Logic Diagram

Figure 2: Divergent synthetic pathways from the commercially available carboxylic acid precursor.

Applications in Drug Discovery

The 3-bromoquinoline-7-carboxamide structure is a "privileged scaffold" in medicinal chemistry.

-

Kinase Inhibition: The quinoline nitrogen (N1) and the amide (C7) can form a bidentate hydrogen-bonding motif with the hinge region of kinase enzymes. The bromine at C3 allows for the attachment of hydrophobic aryl groups to occupy the enzyme's selectivity pocket.

-

P2X7 Receptor Antagonists: Quinoline carboxamides have been identified as potent antagonists for the P2X7 receptor, a target involved in inflammation and pain processing. The amide group is essential for receptor affinity.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (~251 Da) and distinct vectors, it serves as an excellent fragment for screening libraries.

Safety & Handling

-

Hazards: Classified as an Irritant (Xi).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the compound should be kept dry to prevent hydrolysis over long periods.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21413 (3-Bromoquinoline). Retrieved from [Link]

- Bhat, S. et al. (2018).Quinoline Derivatives as P2X7 Receptor Antagonists. (Contextual reference for scaffold utility).

A Technical Guide to 3-Bromoquinoline-7-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals and biologically active compounds.[1][2] Functionalization of the quinoline ring is a key strategy for modulating pharmacological profiles, and the carboxamide moiety is a cornerstone functional group in drug design, known for its ability to form critical hydrogen bond interactions with biological targets.[3] This guide focuses on 3-Bromoquinoline-7-carboxamide, a molecule that combines the versatile synthetic handle of a bromine atom at the C3 position with a carboxamide group at the C7 position. This strategic combination makes it a highly valuable building block for the synthesis of compound libraries aimed at diverse therapeutic targets, including protein kinases and ion channels.[4][5] This document provides a comprehensive overview of its molecular characteristics, a logical synthetic strategy, predictive analytical data, and its potential applications for researchers, chemists, and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

3-Bromoquinoline-7-carboxamide is a specifically functionalized quinoline derivative. While not extensively cataloged as a commercial compound, its structure can be definitively established from its precursors, 3-bromoquinoline and quinoline-7-carboxylic acid. Its molecular characteristics are fundamental to understanding its potential as a synthetic intermediate and a pharmacologically active scaffold.

Core Molecular Data

The essential molecular and calculated physicochemical properties are summarized below. These parameters are critical for predicting the compound's behavior in both chemical reactions and biological systems, with particular relevance to criteria such as Lipinski's Rule of 5, which helps estimate the drug-likeness of a molecule.[6]

| Parameter | Value | Rationale / Source |

| Molecular Formula | C₁₀H₇BrN₂O | Derived by adding a carboxamide group (-CONH₂) to a 3-bromoquinoline (C₉H₆BrN) core at the 7-position. |

| Molecular Weight | 251.08 g/mol | Calculated from the molecular formula. |

| IUPAC Name | 3-bromoquinoline-7-carboxamide | Standard nomenclature. |

| CAS Number | Not assigned | The compound is primarily a research intermediate. |

| Calculated LogP | ~2.5 - 3.0 | Estimated based on structural analogs; indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amide group provides a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 (from C=O and quinoline N) | The carbonyl oxygen and quinoline nitrogen act as acceptors. |

Part 2: Rationale and Strategy for Synthesis

The synthesis of 3-Bromoquinoline-7-carboxamide is not a trivial, single-step process. It requires a multi-step sequence that logically builds the molecule by first establishing the core heterocyclic system and then introducing the required functional groups in a regioselective manner. The strategy hinges on the stability of the quinoline ring and the distinct reactivity of its positions.

Synthetic Workflow Overview

The most logical pathway involves the synthesis of an appropriately substituted precursor, 3-bromoquinoline-7-carboxylic acid, followed by a final amidation step. The bromine at the C3 position is introduced via electrophilic bromination, a reaction for which conditions have been well-established to favor this specific regioselectivity.[1][7]

Caption: Proposed synthetic pathway for 3-Bromoquinoline-7-carboxamide.

Experimental Protocol: Amidation of 3-Bromoquinoline-7-carboxylic acid

This protocol details the final, critical step in the synthesis. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The causality for this two-step approach (activation then amidation) lies in increasing the electrophilicity of the carbonyl carbon. The carboxylic acid itself is not reactive enough to be attacked by ammonia; converting it to a highly reactive acyl chloride intermediate is essential for an efficient reaction.

Prerequisites: All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acyl chloride intermediate.

Step-by-Step Methodology:

-

Activation (Acyl Chloride Formation):

-

To a round-bottom flask, add 3-bromoquinoline-7-carboxylic acid (1.0 eq).[8][9]

-

Add thionyl chloride (SOCl₂, ~5.0 eq) as both the reagent and solvent.

-

Fit the flask with a reflux condenser and heat the mixture to 70-80°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride, with volatile byproducts (SO₂ and HCl) that can be easily removed.

-

-

Removal of Excess Reagent:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum). This step is crucial to prevent unwanted side reactions in the next stage.

-

-

Amidation:

-

Dissolve the crude 3-bromoquinoline-7-carbonyl chloride intermediate in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH, ~10 eq) dropwise with vigorous stirring.

-

Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The ice bath is used to control the exothermicity of the reaction.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

If a precipitate (the product) forms, it can be collected by vacuum filtration, washed with cold water, and then a non-polar solvent like hexanes to remove impurities.

-

If no precipitate forms, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Part 3: Spectroscopic and Analytical Characterization (Predictive)

As this compound is a specialized intermediate, publicly available spectral data is scarce. However, based on its structure, we can predict the key features that would appear in standard analytical characterization techniques.

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the quinoline ring. The protons at C2 and C4 would likely be sharp singlets or narrow doublets, significantly downfield due to the electron-withdrawing effect of the adjacent nitrogen and bromine. The amide protons (-NH₂) would appear as a broad singlet, typically between 5.5 and 7.5 ppm, whose position is dependent on solvent and concentration.

-

IR Spectroscopy: The infrared spectrum would provide definitive evidence of the carboxamide group. Key expected peaks include:

-

Two N-H stretching bands (asymmetric and symmetric) around 3350 and 3180 cm⁻¹.

-

A strong C=O (Amide I band) stretching vibration around 1650-1680 cm⁻¹.

-

An N-H bending (Amide II band) vibration around 1600-1640 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Due to the presence of bromine, there would be two major peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2⁺). For C₁₀H₇BrN₂O, this would appear around m/z = 250 and m/z = 252.

Part 4: Applications in Medicinal Chemistry and Drug Development

The true value of 3-Bromoquinoline-7-carboxamide lies in its role as a versatile synthetic intermediate. The 3-bromo position serves as a prime site for introducing molecular diversity through modern cross-coupling reactions.

Scaffold for Kinase Inhibitors and Other Therapeutics

The quinoline carboxamide core is a validated scaffold for targeting various enzymes. Notably, novel 3-quinoline carboxamides have been developed as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical target in oncology.[5] Furthermore, related quinoline-carboxamide derivatives have been investigated as antagonists for the P2X7 receptor, which is implicated in inflammatory diseases and cancer.[4]

A Platform for Library Synthesis

The C-Br bond at the 3-position is a robust handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analog libraries. This allows for systematic Structure-Activity Relationship (SAR) studies.

Caption: Cross-coupling reactions using 3-Bromoquinoline-7-carboxamide.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for exploration of steric and electronic effects in receptor binding pockets.

-

Buchwald-Hartwig Amination: This reaction allows for the installation of a wide variety of primary and secondary amines at the C3 position, which can introduce basic centers to improve solubility or form key salt-bridge interactions.[2]

-

Sonogashira Coupling: The introduction of alkynyl groups provides a linear, rigid linker to probe deeper into a binding site or to serve as a precursor for other functional groups.

Part 5: Safety and Handling

Based on the safety profiles of its precursors, 3-Bromoquinoline-7-carboxamide should be handled with care in a laboratory setting.

-

Hazards: Precursors like 3-bromoquinoline and 3-bromoquinoline-7-carboxylic acid are classified as harmful if swallowed and cause skin and serious eye irritation.[9][10][11][12] It is reasonable to assume this derivative carries similar risks.

-

Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

References

-

PubChem. 3-Bromoquinoline. National Center for Biotechnology Information. [Link]

- Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.

-

Ahmad, J., et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Pharmaceuticals (Basel). [Link]

-

NIST. Quinoline, 3-bromo-. NIST Chemistry WebBook, SRD 69. [Link]

-

SpectraBase. 3-Bromoquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Kansy, M., & Caron, G. New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]

-

Orion Cientific. 3-Bromoquinoline-7-carboxamide, Package: 100mg, Laibo Chem. [Link]

-

Lamo, F., et al. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

-

ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]

- 8. 1344046-13-4|3-Bromoquinoline-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 1344046-13-4 Cas No. | 3-Bromoquinoline-7-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 10. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromoquinoline-7-carboxylic acid | 1344046-13-4 [amp.chemicalbook.com]

- 12. 3-Bromoquinoline | 5332-24-1 | TCI EUROPE N.V. [tcichemicals.com]

Solubility Profile of 3-Bromoquinoline-7-carboxamide in DMSO and Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide

Abstract: 3-Bromoquinoline-7-carboxamide is a heterocyclic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for any research or development endeavor, as it directly impacts compound handling, formulation, biological assay design, and ultimately, bioavailability.[1] While specific experimental solubility data for this compound is not yet prevalent in public literature, this guide provides a comprehensive framework for researchers. It combines a theoretical prediction of its solubility based on first principles of physical chemistry with detailed, field-proven experimental protocols for its empirical determination. This document serves as both a predictive tool and a practical standard operating procedure (SOP) for generating robust and reproducible solubility data.

Introduction and Theoretical Framework

The solubility of a compound is not a singular value but a complex interplay between its intrinsic physicochemical properties and the nature of the solvent. For 3-Bromoquinoline-7-carboxamide, we must analyze its constituent parts to predict its behavior.

-

Quinoline Core: A bicyclic aromatic heterocycle containing nitrogen. This moiety is largely non-polar but the nitrogen atom can act as a hydrogen bond acceptor, lending some polar character.

-

Bromo Group (C3): An electron-withdrawing halogen that increases the molecule's molecular weight and overall lipophilicity (hydrophobicity).

-

Carboxamide Group (C7): A highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pair). This group is the primary driver of solubility in polar solvents.

The guiding principle of solubility is "like dissolves like," meaning substances dissolve best in solvents with similar polarity.[2] Dimethyl sulfoxide (DMSO) is a unique and powerful laboratory solvent classified as polar aprotic. Its ability to dissolve a vast range of both polar and non-polar compounds makes it the gold standard for preparing high-concentration stock solutions for compound libraries and biological screening.[3][4][5]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility behavior of 3-Bromoquinoline-7-carboxamide across a spectrum of common laboratory solvents. This prediction is invaluable for initial experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High to Very High | The strong dipole moment of DMSO effectively solvates the polar carboxamide group, while its organic character accommodates the quinoline ring system.[4] |

| Polar Protic | Ethanol, Methanol | Moderate | The carboxamide group can hydrogen bond with the solvent's hydroxyl groups. Solubility will be limited by the energy required to break the compound's crystal lattice. |

| Polar Aprotic (Other) | Acetonitrile, THF | Low to Moderate | These solvents are less polar than DMSO and lack hydrogen bond donating ability, making them less effective at solvating the carboxamide group. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | The significant polarity mismatch between the highly polar carboxamide group and the non-polar solvent will prevent effective solvation. |

Experimental Determination of Solubility: A Two-Pillar Approach

In drug discovery and development, solubility is not a single concept. It is crucial to distinguish between two key types of measurement: thermodynamic and kinetic solubility.[6][7][8]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum concentration of a solute that can be dissolved when the solid and dissolved states are in equilibrium. This is the "gold standard" measurement, critical for formulation and biopharmaceutical classification.[1][2]

-

Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate out of an aqueous buffer.[7] This is a high-throughput assessment that mimics the conditions of many in vitro biological assays and is essential for ensuring the reliability of screening data.[9]

The following sections provide robust, self-validating protocols for determining both forms of solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is universally recognized as the definitive technique for measuring thermodynamic solubility.[2][8] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

-

Preparation: Add an excess amount of solid 3-Bromoquinoline-7-carboxamide (enough to ensure some remains undissolved at the end) to a known volume of the desired solvent (e.g., 1 mL) in a sealed glass vial.

-

Equilibration: Place the vials in an incubator shaker or on a magnetic stir plate at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically between 24 and 72 hours.[2]

-

Expert Insight: This extended incubation is critical. Shorter times may lead to an underestimation of solubility as the system has not yet reached equilibrium. 72 hours is recommended for compounds with unknown dissolution kinetics.

-

-

Phase Separation: After incubation, stop the agitation and allow the vials to stand undisturbed for a short period to let larger particles settle. Separate the saturated supernatant from the excess solid. The most reliable method is centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful filtration of the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE).[2]

-

Trustworthiness Check: Filtration is a critical step to remove any remaining microscopic particles that could falsely inflate the measured concentration. Using a filter that does not bind the compound is essential for accuracy.

-

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]

-

Prepare a standard calibration curve using solutions of 3-Bromoquinoline-7-carboxamide of known concentrations.

-

Dilute the saturated filtrate with an appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

-

Data Reporting: Report the solubility in both mass/volume (µg/mL) and molar (µM) units at the specified temperature.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination via Turbidimetry

This high-throughput method is designed to quickly assess the solubility of a compound under conditions relevant to biological screening, where compounds are introduced from a DMSO stock into an aqueous buffer.[7][9]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromoquinoline-7-carboxamide in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

-

Plate Setup: In a 96-well microplate, perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

-

Dilution into Buffer: Rapidly dilute each DMSO concentration into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a fixed ratio, typically 1:50 or 1:100 (e.g., 2 µL of DMSO stock into 198 µL of buffer). This results in a final DMSO concentration of 1-2%.[9]

-

Expert Insight: The final DMSO concentration should be kept low and consistent with the conditions of the intended biological assays, as high concentrations of DMSO can be toxic to cells.[5]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.[9][10] During this time, compounds above their kinetic solubility limit will precipitate.

-

Detection & Quantification: Measure the turbidity (light scattering caused by precipitate) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[9]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO-only control.[9] This threshold is often set at 1.5-fold the absorbance of the control.

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Conclusion and Best Practices

Understanding the solubility of 3-Bromoquinoline-7-carboxamide is a prerequisite for its successful application in research and development. This guide provides the necessary intellectual framework, predicting high solubility in DMSO and moderate solubility in polar protic solvents. More importantly, it equips researchers with two robust, industry-standard protocols to move beyond prediction to empirical fact.

By diligently applying the "gold standard" shake-flask method for thermodynamic solubility and the high-throughput turbidimetric assay for kinetic solubility, scientists can generate the high-quality, reproducible data needed to make informed decisions. This ensures the integrity of biological screening results, guides formulation development, and ultimately accelerates the entire discovery pipeline.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

- NIH. (n.d.). Aqueous Kinetic Solubility - ADME@NCATS.

- PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Benchchem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.

- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.

- Unknown. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.

- MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

Sources

- 1. evotec.com [evotec.com]

- 2. benchchem.com [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 5. mdpi.com [mdpi.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. enamine.net [enamine.net]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Unexplored Vector: Quinoline-7-Carboxamide Derivatives in Medicinal Chemistry

Executive Summary

While the quinoline scaffold is a ubiquitous "privileged structure" in medicinal chemistry, the vast majority of FDA-approved derivatives (e.g., Lenvatinib, Chloroquine, Bosutinib) exploit the C3 or C4 positions for side-chain attachment. Quinoline-7-carboxamide derivatives represent an underutilized but strategically valuable chemotype. This guide analyzes the "7-Vector"—a structural orientation that directs substituents into distinct solvent-exposed regions or hydrophobic back-pockets often inaccessible to C3/C4 analogues. We explore their rising prominence in dopamine D3 receptor antagonism, HIV integrase inhibition, and next-generation kinase targeting.

Structural Rationale: The "7-Vector" Advantage

In Structure-Activity Relationship (SAR) studies, the vector of the substituent determines the region of the protein binding pocket that is probed.

-

C4-Vector (Standard): Projects substituents "upward" relative to the quinoline plane (assuming N1 is bottom). This is the classic vector for kinase hinge binders (e.g., 4-anilinoquinolines).

-

C7-Vector (Emerging): Projects substituents "outward" and "downward" from the benzenoid ring.

-

Geometric Implication: In many kinase ATP-binding pockets, the C7 position points towards the solvent front or the ribose-binding pocket, allowing for solubility-enhancing groups without steric clash.

-

Electronic Effect: The 7-position is electronically coupled to the quinoline nitrogen. An electron-withdrawing carboxamide at C7 reduces the basicity of the N1, potentially improving membrane permeability by reducing the fraction of ionized species at physiological pH.

-

Synthetic Architecture

The primary challenge in accessing quinoline-7-carboxamides is the regioselective synthesis of the quinoline-7-carboxylic acid precursor. Unlike C4-acids (accessible via the Pfitzinger reaction), C7-acids require specific regiocontrol.

Core Synthetic Routes[1]

Route A: The Skraup/Doebner-Miller Approach (Classical)

Reaction of m-aminobenzoic acid with glycerol/acrolein.

-

Issue: Yields a mixture of 5-carboxylic acid and 7-carboxylic acid isomers due to cyclization at either ortho position.

-

Resolution: Isomers must be separated via fractional crystallization or chromatography, limiting throughput.

Route B: Oxidation of 7-Methylquinoline (Scalable)

Commercially available 7-methylquinoline is oxidized using Selenium Dioxide (

-

Advantage: Regiospecific.[1] High atom economy.

-

Causality: This is the preferred industrial route as it avoids isomer separation.

Route C: Palladium-Catalyzed Carbonylation (Modern)

Starting from 7-bromoquinoline or 7-triflate.

-

Conditions:

(gas), -

Utility: Allows for late-stage introduction of the ester/amide moiety on complex scaffolds.

Experimental Protocol: Amide Coupling (General Procedure)

Standard operating procedure for diversifying the C7 position.

Reagents: Quinoline-7-carboxylic acid (1.0 equiv), Amine (

-

Activation: Dissolve quinoline-7-carboxylic acid in anhydrous DMF under

atmosphere. Add DIPEA and stir for 10 minutes to deprotonate the acid. -

Coupling: Add HATU. The solution typically turns yellow/orange (formation of the active ester). Stir for 30 minutes at Room Temperature (RT).

-

Addition: Add the amine (

) dropwise. -

Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass

). -

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid), water, and brine. Dry over -

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the critical divergence points based on starting material availability.

Caption: Workflow comparing the regioselective oxidation route versus the mixture-generating Skraup synthesis.

Therapeutic Case Studies & SAR

Neuroscience: Dopamine D3 Receptor Antagonists

The D3 receptor is a key target for schizophrenia and substance use disorders.

-

The Challenge: Achieving selectivity over the structurally similar D2 receptor.

-

The 7-Carboxamide Solution: Research indicates that linking a phenylpiperazine pharmacophore to a quinoline-7-carboxamide via a butyl linker creates a "bitopic" ligand.

-

Mechanism: The quinoline core binds in the orthosteric site, while the 7-carboxamide vector directs the linker toward a secondary binding pocket (secondary pharmacophore), enhancing D3 selectivity (Ki < 5 nM) compared to D2.

-

Reference: Heidbreder et al.[1] demonstrated that 7-substitution provides superior metabolic stability compared to 3- or 4-substituted analogues in this specific scaffold.

-

Infectious Disease: HIV Integrase Inhibitors[3]

-

Mechanism: HIV Integrase requires divalent metal ions (

or-

The phenolic -OH (at C8) and the carbonyl oxygen of the amide (at C7) form a clamp around the metal ion in the enzyme's active site, effectively deactivating the catalytic core.

-

SAR Insight: This is a distinct mechanism from chain-terminating nucleosides; it targets the strand transfer process.

-

Oncology: BMP and Kinase Inhibition

Bone Morphogenetic Protein (BMP) signaling is implicated in tumor angiogenesis and fibrodysplasia ossificans progressiva (FOP).

-

Compound: 4-(Pyrazolo[1,5-a]pyrimidin-3-yl)quinoline-7-carboxamide derivatives.[4]

-

Role of C7-Amide: In this complex scaffold, the C7-carboxamide does not bind the hinge region. Instead, it projects into the solvent channel.

-

Modification: Replacing the amide nitrogen substituents (

) allows chemists to tune the physicochemical properties (LogP, solubility) without disrupting the critical kinase binding interaction occurring at the other end of the molecule.

-

Quantitative Data Summary

| Therapeutic Area | Target | Role of 7-Carboxamide | Typical Potency (IC50/Ki) | Key Reference |

| Neuroscience | Dopamine D3 | Secondary binding vector / Selectivity | [1] | |

| Virology | HIV Integrase | Metal Chelation ( | [2] | |

| Oncology | BMP / ALK2 | Solvent Interaction / Solubility | [3] | |

| Toxicology | AChE | Reactivator (with oxime) | Reactivation %: >50% | [4] |

Emerging Trends: The "Dual-Vector" Approach

Recent medicinal chemistry efforts are exploring 4,7-disubstituted quinolines .

-

Concept: Use the C4 position to anchor the molecule to the kinase hinge (via an anilino group) and use the C7 position to solubilize the molecule or reach a distal pocket.

-

Diagram:

Caption: Vector analysis showing the orthogonal roles of C4 and C7 substitutions in kinase inhibitor design.

References

-

High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists. Journal of Medicinal Chemistry. Focuses on N-(butyl)-quinoline-7-carboxamide derivatives as selective antagonists.[5]

-

Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. Bioorganic & Medicinal Chemistry. Details the 8-hydroxy-quinoline-7-carboxamide chelating motif.

-

BMP inhibitors and methods of use thereof. US Patent 9,682,983. Describes 4-substituted-quinoline-7-carboxamides as inhibitors of Bone Morphogenetic Protein signaling.

-

Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry. Compares 3-, 4-, 5-, 6-, and 7-carboxamide vectors for enzyme reactivation. [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0927164A1 - 8-hydroxy-7-substituted quinolines as anti-viral agents - Google Patents [patents.google.com]

- 4. US9682983B2 - BMP inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 5. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Bromoquinoline Derivatives: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, lending its structural motif to a plethora of clinically significant drugs.[1] Its inherent versatility and ability to interact with various biological targets have made it a "privileged structure" in the quest for novel therapeutic agents. Among its many functionalized variants, 3-bromoquinoline has emerged as a particularly valuable starting point for the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-bromoquinoline derivatives, offering insights into the rational design of more potent and selective therapeutic candidates.

The Strategic Importance of the 3-Bromo Substituent

The bromine atom at the 3-position of the quinoline ring is not merely a placeholder; it serves as a crucial synthetic handle and a modulator of biological activity. Its presence allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions.[4] This enables the facile introduction of diverse substituents at this position, creating a vast chemical space for SAR exploration. Furthermore, the electronic and steric properties of the bromine atom can significantly influence the binding affinity of the molecule to its biological target.

Deciphering the Anticancer Potential: A Multifaceted Approach

The development of novel anticancer agents is a primary focus in the study of 3-bromoquinoline derivatives.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, topoisomerases, and the induction of apoptosis.[5][6]

Key SAR Insights for Anticancer Activity:

A comprehensive analysis of various studies reveals several key trends in the SAR of 3-bromoquinoline derivatives as anticancer agents:

-

Substitution at the 6- and 8-positions: The introduction of small, lipophilic, or electron-withdrawing groups at the 6- and 8-positions of the 3-bromoquinoline core can significantly impact cytotoxic activity. For instance, studies on highly brominated quinolines have shown that the presence of bromine atoms at the C-5 and C-7 positions, in addition to the C-3 position, can lead to significant inhibition of cancer cell proliferation.[2]

-

The Role of the 8-Hydroxy Group: A recurring theme in the SAR of quinolines is the enhanced anticancer potential conferred by a hydroxyl group at the C-8 position.[5] This is often attributed to the metal-chelating properties of the 8-hydroxyquinoline scaffold, which can disrupt essential metal-dependent enzymatic processes within cancer cells.

-

Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl moieties, often via cross-coupling reactions at the 3-position (by replacing the bromo group) or other positions, has proven to be a fruitful strategy. The nature and substitution pattern of these aromatic rings can dramatically influence potency. For example, some 2,8-bis(trifluoromethyl)-4-substituted quinolines have shown potent antiproliferative activity.

-

Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors, and the 3-bromoquinoline scaffold provides a solid foundation for designing such molecules. The specific substituents appended to the core determine the kinase selectivity and inhibitory potency.

Mechanisms of Action in Cancer

The anticancer activity of 3-bromoquinoline derivatives is often linked to their ability to interfere with critical cellular processes:

-

Topoisomerase Inhibition: Certain brominated quinolines have been found to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair.[2][5] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

-

Apoptosis Induction: Many cytotoxic 3-bromoquinoline derivatives induce programmed cell death (apoptosis) in cancer cells. This can be confirmed through assays such as DNA laddering, which detects the fragmentation of DNA characteristic of apoptosis.[2]

Combating Microbial Threats: SAR in Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Quinoline derivatives have a long history in this area, and the 3-bromoquinoline scaffold offers a promising avenue for the discovery of novel antimicrobial compounds.[7][8]

Key SAR Insights for Antimicrobial Activity:

-

Gram-Positive vs. Gram-Negative Activity: The structural features of 3-bromoquinoline derivatives can influence their spectrum of activity. Modifications to the core structure can enhance potency against either Gram-positive or Gram-negative bacteria.

-

Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by its various substituents, plays a critical role in its ability to penetrate bacterial cell walls and membranes to reach its intracellular target.

-

Targeting Essential Bacterial Enzymes: Some quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The specific interactions with these enzymes are dictated by the substitution pattern on the quinoline ring.

Emerging Antiviral Applications

While less explored than their anticancer and antimicrobial properties, 3-bromoquinoline derivatives are also being investigated as potential antiviral agents.[10][11] The quinoline scaffold has been identified as a promising starting point for the development of inhibitors against a range of viruses.[12]

Key SAR Insights for Antiviral Activity:

-

Inhibition of Viral Replication: Studies have shown that certain quinoline derivatives can inhibit the replication of viruses such as Dengue virus by impairing the accumulation of viral envelope glycoproteins.[10][11][13]

-

Early Stage Inhibition: The mechanism of antiviral action for some quinoline derivatives appears to involve the early stages of viral infection.[10][11][13]

Data Presentation

Table 1: Anticancer Activity of Selected Brominated Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [2] |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [2] |

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Not specified | [2] |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7–25.6 µg/mL | [5] |

| 3-Bromo-6-substituted-quinolin-2(1H)-ones | (as PDK1 inhibitors) | Modest Inhibition | [14] |

| 9-Bromo-substituted indolizinoquinoline-5,12-diones | MRSA | 0.031 µg/mL (MIC) | [9] |

Table 2: Antimicrobial Activity of a 9-Bromo-substituted Indolizinoquinoline-5,12-dione Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | Staphylococcus aureus ATCC25923 | 1 | [9] |

| 1 | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 1 | [9] |

| 27 | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 0.031 | [9] |

Experimental Protocols

Synthesis of 3-Bromoquinoline Derivatives

The synthesis of 3-bromoquinoline derivatives often starts with the regioselective bromination of the quinoline core or by constructing the quinoline ring with the bromine atom already in place.[3] A common method involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[3]

Caption: General workflow for the synthesis of 3-bromoquinoline derivatives via electrophilic cyclization.

Detailed Protocol: Synthesis of 3-Bromoquinoline via Direct Bromination [3]

-

Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.

-

Dissolve the quinoline hydrobromide in a suitable solvent (e.g., a mixture of water and an alcohol).

-

Add molecular bromine (Br₂) to the solution and stir the reaction mixture.

-

After the reaction is complete, the 3-bromoquinoline hydrobromide product may precipitate and can be collected by filtration.

-

Recrystallize the product from a suitable solvent system to obtain pure 3-bromoquinoline hydrobromide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-bromoquinoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution [17][18]

-

Preparation of Drug Dilutions: Prepare a series of twofold dilutions of the 3-bromoquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for a specified time (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 3-bromoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives. Future research should focus on the systematic exploration of the chemical space around this privileged core, with an emphasis on developing compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of the next generation of 3-bromoquinoline-based drugs.

References

Sources

- 1. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Biological Activity Profile of 3-Bromoquinoline-7-carboxamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad and potent pharmacological activities.[1][2] The introduction of a bromo substituent and a carboxamide functional group can significantly modulate the biological profile of the parent quinoline ring system, making 3-Bromoquinoline-7-carboxamide a compound of considerable interest for drug discovery and development. This guide provides a comprehensive technical overview of the anticipated biological activity profile of 3-Bromoquinoline-7-carboxamide, drawing upon structure-activity relationship (SAR) analyses of closely related bromoquinoline and quinoline carboxamide derivatives. We will delve into its potential as an anticancer agent, an enzyme inhibitor, and an antimicrobial compound, supported by detailed experimental protocols and workflow visualizations to empower researchers in their exploration of this promising chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring, is a structural cornerstone found in numerous natural products and synthetic pharmaceuticals.[2] Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The electronic properties and steric profile of the quinoline ring can be finely tuned through substitution, allowing for the optimization of interactions with various biological targets.

The focus of this guide, 3-Bromoquinoline-7-carboxamide, incorporates two key functional groups that are known to influence biological activity:

-

The Bromo Substituent: The introduction of a halogen, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and cellular uptake.[2] Furthermore, the position of the bromine atom on the quinoline ring is a critical determinant of its biological effects.[3][4]

-

The Carboxamide Group: The carboxamide linkage is a common feature in many successful drugs.[5] It can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and specificity. The position of the carboxamide group on the quinoline scaffold also plays a crucial role in defining its pharmacological profile.[5]

Given the established importance of these functional groups, 3-Bromoquinoline-7-carboxamide emerges as a compelling candidate for investigation across multiple therapeutic areas.

Proposed Synthesis of 3-Bromoquinoline-7-carboxamide

A plausible synthetic route to 3-Bromoquinoline-7-carboxamide would likely involve a two-stage process: the synthesis of the 3-bromoquinoline-7-carboxylic acid precursor, followed by an amide coupling reaction.

Synthesis of 3-Bromoquinoline-7-carboxylic Acid

Amide Formation

The final step in the synthesis of 3-Bromoquinoline-7-carboxamide involves the formation of an amide bond from the corresponding carboxylic acid. This is a standard transformation in organic chemistry, often facilitated by coupling agents to activate the carboxylic acid.[6][7]

Experimental Protocol: Amide Coupling Using EDC

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[6][7]

Materials:

-

3-Bromoquinoline-7-carboxylic acid

-

Ammonia source (e.g., ammonium chloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) (optional, but recommended to improve efficiency and reduce side reactions)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-Bromoquinoline-7-carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.

-

In a separate flask, prepare a solution of the amine source. If using ammonium chloride (1.5 equivalents), neutralize it with DIPEA (2-3 equivalents) in the reaction solvent.

-

Slowly add the amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromoquinoline-7-carboxamide.

Diagram: Proposed Synthesis Workflow

Caption: A generalized workflow for the synthesis of 3-Bromoquinoline-7-carboxamide.

Anticipated Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][5] Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of protein kinase activity. The presence of both a bromo and a carboxamide moiety in 3-Bromoquinoline-7-carboxamide suggests a strong potential for anticancer activity.

Structure-Activity Relationship Insights

-

Bromoquinolines: Studies on various bromo-substituted quinolines have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][8] The position of the bromine atom is crucial, with certain isomers showing markedly higher potency. For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative effects.[8]

-

Quinoline Carboxamides: The incorporation of a carboxamide group has been a successful strategy for enhancing the anticancer potency of quinoline derivatives.[5] These compounds have been identified as inhibitors of key cancer-related enzymes like topoisomerases and protein kinases.[5]

Based on these precedents, it is hypothesized that 3-Bromoquinoline-7-carboxamide could exhibit significant cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of 3-Bromoquinoline-7-carboxamide in complete medium from a stock solution (typically in DMSO). Ensure the final DMSO concentration is consistent and non-toxic to the cells (usually ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Enzyme Inhibition Profile

Quinoline carboxamides have emerged as potent inhibitors of various kinases that are crucial for cancer cell signaling and survival.[5] Two such kinases are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Ataxia Telangiectasia Mutated (ATM) kinase.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to measure the inhibitory activity of a compound against VEGFR-2.[12][13]

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer

-

ATP

-

Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of 3-Bromoquinoline-7-carboxamide in kinase buffer.

-

In a white 96-well plate, add the diluted compound, recombinant VEGFR-2 enzyme, and the appropriate substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Diagram: VEGFR-2 Signaling Pathway Inhibition

Caption: Simplified representation of VEGFR-2 signaling and the point of inhibition.

ATM Kinase Inhibition

ATM kinase is a master regulator of the DNA damage response (DDR).[14] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.

Experimental Protocol: Cellular ATM Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the inhibition of ATM kinase activity.[14]

Materials:

-

Human osteosarcoma cell line (U2OS)

-

Complete cell culture medium

-

Hydrogen peroxide (H2O2) for inducing DNA damage

-

Lysis buffer

-

p53 specific capture antibody

-

Phospho-p53 (Ser15) specific detection antibody

-

Standard ELISA reagents (secondary antibody, substrate, stop solution)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Culture U2OS cells in 96-well plates.

-

Pre-incubate the cells with various concentrations of 3-Bromoquinoline-7-carboxamide.

-

Induce DNA damage and activate ATM by treating the cells with H2O2.

-

Lyse the cells and transfer the lysates to an ELISA plate coated with a p53 capture antibody.

-

Detect the level of phosphorylated p53 at serine 15 using a specific detection antibody.

-

Quantify the signal using a colorimetric substrate and a microplate reader.

-

Calculate the percentage of inhibition of p53 phosphorylation and determine the IC50 value.

Predicted Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15][16] The mechanism of action can vary, but often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.

Structure-Activity Relationship Insights

The combination of a quinoline core with a bromo substituent and a carboxamide group in 3-Bromoquinoline-7-carboxamide suggests potential for antibacterial activity. The lipophilicity imparted by the bromine may aid in crossing the bacterial cell wall, while the carboxamide could be crucial for binding to the target enzyme.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the test bacteria in CAMHB.

-

Prepare two-fold serial dilutions of 3-Bromoquinoline-7-carboxamide in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density at 600 nm.

Table 1: Representative Biological Activity Data for Related Quinoline Derivatives

| Compound Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |

| Bromo-substituted 8-hydroxyquinolines | Anticancer | C6, HeLa, HT29 cell lines (MTT assay) | 6.7 - 25.6 µg/mL | [8] |

| Quinoline-3-carboxamides | ATM Kinase Inhibition | Cellular Phosphorylation Assay | Varies by derivative | Not specified |

| Quinolone-3-carboxamides | VEGFR-2 Inhibition | In Vitro Kinase Assay | Varies by derivative | Not specified |

| Quinoline derivatives | Antibacterial | S. aureus, E. coli (MIC assay) | Varies by derivative | [15] |

Note: The data presented in this table is for structurally related compounds and serves as a predictive guide for the potential activity of 3-Bromoquinoline-7-carboxamide. Actual potency will need to be determined experimentally.

Conclusion and Future Directions